1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine 1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 890010-89-6
VCID: VC5041819
InChI: InChI=1S/C12H15N3/c1-8-4-9(2)6-11(5-8)15-12(13)7-10(3)14-15/h4-7H,13H2,1-3H3
SMILES: CC1=CC(=CC(=C1)N2C(=CC(=N2)C)N)C
Molecular Formula: C12H15N3
Molecular Weight: 201.273

1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine

CAS No.: 890010-89-6

Cat. No.: VC5041819

Molecular Formula: C12H15N3

Molecular Weight: 201.273

* For research use only. Not for human or veterinary use.

1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine - 890010-89-6

Specification

CAS No. 890010-89-6
Molecular Formula C12H15N3
Molecular Weight 201.273
IUPAC Name 2-(3,5-dimethylphenyl)-5-methylpyrazol-3-amine
Standard InChI InChI=1S/C12H15N3/c1-8-4-9(2)6-11(5-8)15-12(13)7-10(3)14-15/h4-7H,13H2,1-3H3
Standard InChI Key ZKWCQOGKTAHXKC-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)N2C(=CC(=N2)C)N)C

Introduction

Chemical Identity and Nomenclature

1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine (CAS 890010-89-6) is a heterocyclic organic compound belonging to the pyrazole class. Its molecular formula is C₁₂H₁₅N₃, with a molecular weight of 201.27 g/mol . The IUPAC name reflects its substitution pattern: 2-(3,5-dimethylphenyl)-5-methylpyrazol-3-amine, though alternative numbering conventions may describe it as 1-(3,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine.

Table 1: Key Identifiers

PropertyValueSource
CAS Registry Number890010-89-6
PubChem CID2415595
EC NumberNot available
SMILESCC1=CC(=CC(=C1)N2C(=CC(=N2)C)N)C
InChIKeyZKWCQOGKTAHXKC-UHFFFAOYSA-N

Molecular Structure and Physicochemical Properties

The compound features a pyrazole core (a five-membered ring with two adjacent nitrogen atoms) substituted at position 1 with a 3,5-dimethylphenyl group, at position 3 with a methyl group, and at position 5 with an amine group.

Structural Analysis

X-ray crystallography data for closely related pyrazole derivatives (e.g., C₂₉H₂₃N₇O) reveal planar aromatic systems with bond lengths and angles consistent with conjugated π-networks . While direct crystallographic data for this compound is unavailable, computational models predict a similar planar geometry, stabilized by intramolecular hydrogen bonding between the amine group and adjacent nitrogen atoms .

Spectral Characteristics

  • IR Spectroscopy: Expected N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹).

  • NMR: Predicted signals include aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.1–2.5 ppm), and amine protons (δ 4.5–5.0 ppm, broad) .

Synthesis and Production

Industrial synthesis routes are proprietary, but general pyrazole formation strategies involve:

  • Cyclocondensation: Reaction of hydrazine derivatives with β-diketones or α,β-unsaturated ketones.

  • Functionalization: Subsequent alkylation or amination to introduce substituents.

For example, reacting 3,5-dimethylphenylhydrazine with acetylacetone under acidic conditions could yield the target compound via hydrazone intermediate cyclization . Optimized conditions (e.g., Lewis acid catalysts like AlCl₃) improve yield and purity.

Applications in Scientific Research

Organic Synthesis

The compound serves as a precursor for:

  • Pharmaceutical intermediates: Functionalization of the amine group enables coupling reactions to bioactive molecules.

  • Coordination chemistry: The pyrazole nitrogen atoms act as ligands for transition metals (e.g., Cu, Pd) .

Materials Science

Pyrazole derivatives are explored for:

  • Luminescent materials: Due to rigid, conjugated structures.

  • Polymer additives: Enhancing thermal stability in resins .

Comparative Analysis with Structural Analogues

Table 2: Substituent Effects on Properties

CompoundSubstituent PositionKey Difference
1-(2,3-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine2,3-dimethylphenylReduced steric hindrance
1-(3,5-Dimethylphenyl)-5-methyl-1H-pyrazol-3-amine5-methylAltered electronic distribution

Future Research Directions

  • Biological Screening: Evaluate antimicrobial/anticancer potential.

  • Catalytic Applications: Test as a ligand in cross-coupling reactions.

  • Crystallographic Studies: Resolve 3D structure to guide derivatization.

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